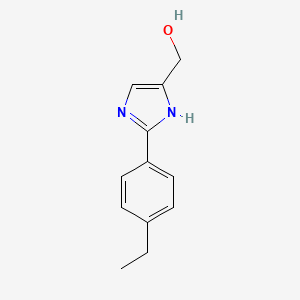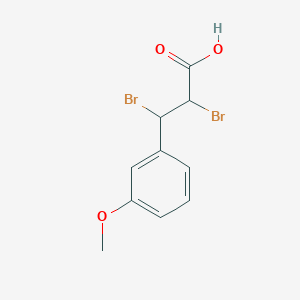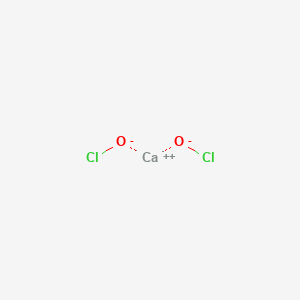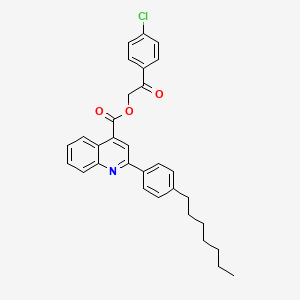![molecular formula C16H18N2O B12041118 2-(4-methylphenyl)-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one](/img/structure/B12041118.png)
2-(4-methylphenyl)-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methylphenyl)-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one is a heterocyclic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyrimidoazepines, which are characterized by a fused ring system combining pyrimidine and azepine moieties. The presence of a 4-methylphenyl group adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the formation of the azepine ring through cyclization reactions. Key steps include:
Formation of the Pyrimidine Ring: This can be achieved by reacting appropriate amines with carbonyl compounds under acidic or basic conditions.
Cyclization to Form Azepine Ring: The intermediate pyrimidine compound undergoes cyclization with suitable reagents, such as halogenated compounds or through intramolecular reactions, to form the azepine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and safety. Catalysts and automated processes are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenyl)-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the heterocyclic core, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups like halides, amines, or ethers.
Scientific Research Applications
2-(4-methylphenyl)-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methylphenyl)-7,8,9,10-tetrahydropyrimido[1,2-a]indole-4(6H)-one
- 2-(4-methylphenyl)-7,8,9,10-tetrahydropyrimido[1,2-a]benzazepin-4(6H)-one
Uniqueness
Compared to similar compounds, 2-(4-methylphenyl)-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one stands out due to its specific ring structure and the presence of the 4-methylphenyl group
Properties
Molecular Formula |
C16H18N2O |
|---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
2-(4-methylphenyl)-7,8,9,10-tetrahydro-6H-pyrimido[1,2-a]azepin-4-one |
InChI |
InChI=1S/C16H18N2O/c1-12-6-8-13(9-7-12)14-11-16(19)18-10-4-2-3-5-15(18)17-14/h6-9,11H,2-5,10H2,1H3 |
InChI Key |
CXLZLZDTOZJJNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)N3CCCCCC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Nitrobenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12041041.png)


![4-chloro-N-[2-({(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazino}carbonyl)phenyl]benzenesulfonamide](/img/structure/B12041057.png)


![3-Methyl-2-pentyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12041086.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B12041093.png)

![2-ethoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B12041107.png)



![N'-[(E)-2-furylmethylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12041135.png)
